5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide
Overview
Description
5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide . This compound is notable for its complex structure, which includes bromine, chlorine, and a benzotriazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzotriazole intermediate, followed by its coupling with the furan ring. The reaction conditions usually require the use of catalysts and specific reagents to ensure the correct substitution patterns and to achieve high yields. Industrial production methods may involve optimizing these reactions for scale-up, ensuring that the process is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the furan ring allows for oxidation reactions, which can lead to the formation of furan-2-carboxylic acid derivatives.
Reduction: The nitro groups in the benzotriazole moiety can be reduced to amines under suitable conditions.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. It also affects signaling pathways by modulating the activity of proteins involved in these pathways, such as the stress-activated protein kinase/c-Jun N-terminal kinase (SAP/JNK) signaling pathway . This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Compared to other similar compounds, 5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]furan-2-carboxamide stands out due to its unique combination of a benzotriazole moiety and a furan ring. Similar compounds include:
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Shares the furan and bromine components but differs in the substituents on the phenyl ring.
N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide: Another furan derivative with different substitution patterns
Properties
IUPAC Name |
5-bromo-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O2/c1-10-8-14-15(23-24(22-14)12-4-2-11(20)3-5-12)9-13(10)21-18(25)16-6-7-17(19)26-16/h2-9H,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJNNLLXYILLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.